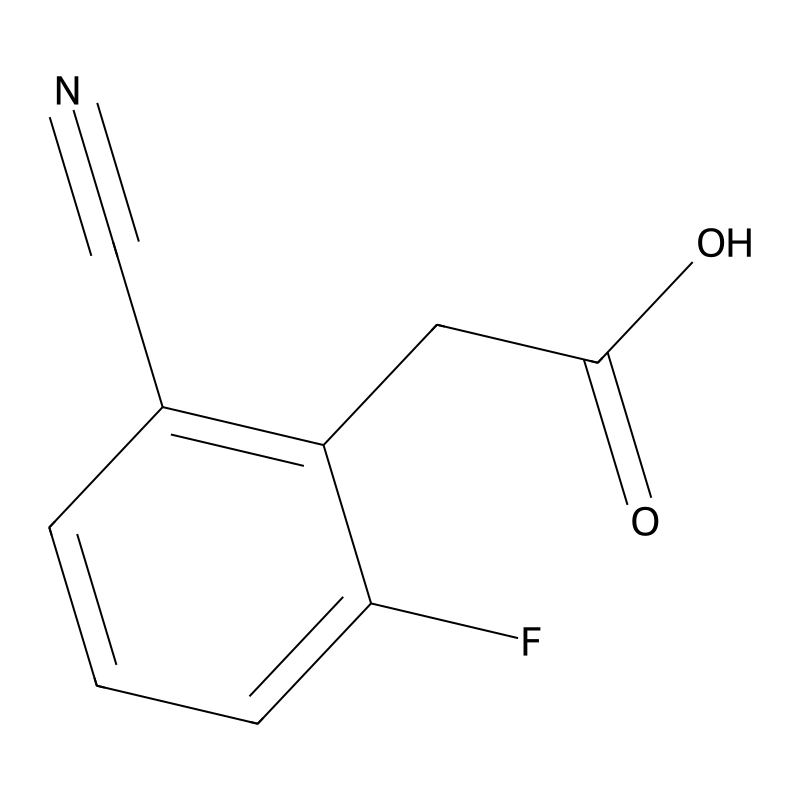2-(2-Cyano-6-fluorophenyl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Application: 2-(2-Cyano-6-fluorophenyl)acetic acid might be used in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate.
Method: This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages.
Results: These compounds are effectively used for the construction of biologically active compounds.
Antiviral Research
Application: Indole derivatives, which can potentially be synthesized from 2-(2-Cyano-6-fluorophenyl)acetic acid, have shown various biological activities, including antiviral properties.
Method: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents.
Results: This compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.
2-(2-Cyano-6-fluorophenyl)acetic acid is an organic compound characterized by its unique chemical structure, which includes a cyano group and a fluorophenyl moiety. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals and agrochemicals. Its molecular formula is C10H8FNO2, and it possesses a molecular weight of approximately 195.18 g/mol. The presence of the cyano group contributes to its reactivity, making it a versatile intermediate in organic synthesis.
- Nucleophilic Substitution: The cyano group can be involved in nucleophilic attack, allowing for the introduction of various nucleophiles.
- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of corresponding derivatives.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
These reactions highlight the compound's potential as a building block for more complex molecules.
Research indicates that 2-(2-Cyano-6-fluorophenyl)acetic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic properties. The presence of the cyano and fluorine substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Additionally, its ability to modulate various biochemical pathways suggests potential therapeutic applications.
The synthesis of 2-(2-Cyano-6-fluorophenyl)acetic acid typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available 6-fluoro-2-nitrophenol.
- Reduction: The nitro group is reduced to an amine using reducing agents such as iron or tin in acidic conditions.
- Cyclization: The resulting amine is then reacted with malonic acid derivatives under suitable conditions to form the desired acetic acid derivative.
- Hydrolysis: Finally, hydrolysis of the intermediate products yields 2-(2-Cyano-6-fluorophenyl)acetic acid.
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's utility.
2-(2-Cyano-6-fluorophenyl)acetic acid has several notable applications:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.
- Agrochemicals: Its properties make it suitable for developing herbicides or pesticides that require specific modes of action.
- Material Science: The compound's unique structure may also find applications in developing novel materials with specific electronic or optical properties.
Studies on the interaction of 2-(2-Cyano-6-fluorophenyl)acetic acid with biological systems have shown promising results. It has been observed to interact with specific enzymes and receptors involved in pain and inflammation pathways. These interactions suggest that the compound may modulate biological responses effectively, paving the way for potential therapeutic uses. Further research is needed to elucidate the precise mechanisms of action and optimize its efficacy.
Several compounds share structural similarities with 2-(2-Cyano-6-fluorophenyl)acetic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(2-Cyano-4-fluorophenyl)acetic acid | Similar cyano and acetic acid groups | Potentially different biological activity |
| 3-(3-Cyano-5-fluorophenyl)propionic acid | Propionic acid instead of acetic acid | Different chain length affecting reactivity |
| 4-(4-Cyano-3-fluorophenyl)butanoic acid | Longer carbon chain with similar functional groups | Altered solubility and bioavailability |
The uniqueness of 2-(2-Cyano-6-fluorophenyl)acetic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its distinctive fluorine substitution also plays a crucial role in enhancing its pharmacological profile.







